2-Mercaptobenzooxazole-5-carboxylic acid

Vue d'ensemble

Description

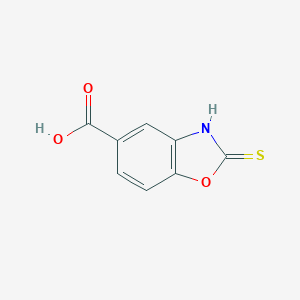

2-Mercaptobenzooxazole-5-carboxylic acid is a heterocyclic organic compound characterized by a benzooxazole core (a fused benzene and oxazole ring) with two functional groups: a mercapto (-SH) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position. Its molecular formula is C₈H₅NO₃S, with a molecular weight of 211.19 g/mol. The oxazole ring contains one oxygen and one nitrogen atom, contributing to its aromaticity and electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptobenzooxazole-5-carboxylic acid typically involves the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation and carboxylation reactions. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid reacts with alcohols (e.g., ethanol) under acidic or basic conditions to form esters:

Example : Ethyl 2-mercaptobenzoxazole-5-carboxylate is synthesized using ethanol and catalytic sulfuric acid .

| Reagent | Conditions | Product |

|---|---|---|

| Ethanol + H₂SO₄ | Reflux, 6–10 h | Ethyl ester derivative |

| Methanol + NaOH | Room temperature, 2 h | Methyl ester derivative |

Amide Formation

The acid reacts with amines via activation (e.g., using carbodiimides):

Applications : Hydrazide derivatives are synthesized for antitumor studies .

Oxidation

The –SH group oxidizes to disulfides or sulfonic acids:

Conditions : Hydrogen peroxide (30%) in acetic acid at 50°C .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form thioethers:

Yields : 70–85% under basic conditions (K₂CO₃, DMF) .

Decarboxylation

Thermal decarboxylation eliminates CO₂ under acidic conditions:

Conditions : Heating at 150°C in HCl (1M) .

Metal Complexation

The thiol and carboxylate groups coordinate transition metals (e.g., Zn²⁺, Cu²⁺), forming chelates with potential biological activity .

Example :

Biological Derivatization

The compound serves as a precursor for pharmacologically active derivatives:

- Antitumor agents : Conjugation with N-mustards (e.g., di-(β-chloroethyl)-amine) via mixed anhydride intermediates .

- Antimicrobial derivatives : Thiazole hybrids synthesized via coupling with 4-methylthiazole-5-carboxylic acid .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-MBC exhibits moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study published in "Letters in Applied Microbiology" highlighted its potential as an antimicrobial agent, although further studies are necessary to elucidate its mechanisms of action and efficacy .

Inhibition of Carbonic Anhydrase

2-MBC has been identified as a selective inhibitor of carbonic anhydrase enzymes, which play crucial roles in physiological processes such as respiration and fluid balance. Crystallographic studies have shown that 2-MBC binds specifically to the active sites of various isoforms of carbonic anhydrase, suggesting its potential use in treating conditions related to dysregulated enzyme activity .

Antitumor Activity

Recent investigations into hybrid derivatives of 2-MBC have demonstrated promising anticancer properties. These derivatives were evaluated for their inhibitory effects on key kinases involved in cancer progression, such as EGFR and HER2. The results indicated significant cytotoxic effects against cancer cell lines, particularly HeLa cells, with some compounds achieving over 80% inhibition .

Materials Science

Metal-Organic Frameworks (MOFs)

2-MBC can act as a ligand to form metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. A study published in "Dalton Transactions" explored the synthesis and characterization of 2-MBC-based MOFs, indicating their potential utility in environmental applications such as gas adsorption .

Biological Studies

Enzyme Inhibition

Beyond carbonic anhydrase, 2-MBC derivatives have been studied for their inhibitory effects on various enzymes including lipoxygenase and heat shock proteins. These compounds demonstrate significant potential for therapeutic applications in inflammatory diseases and cancer .

Anthelmintic Activity

There is evidence supporting the use of 2-MBC derivatives as effective anthelmintic agents against parasitic infections. Compounds derived from 2-MBC have shown efficacy in clearing parasitic worms in animal models, suggesting their potential application in veterinary medicine .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and key features of compounds related to 2-MBC:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Mercapto-5-benzimidazolecarboxylic acid | Benzimidazole derivative | Contains a benzimidazole ring; used in similar applications |

| 2-Mercaptobenzothiazole | Benzothiazole derivative | Known for rubber processing; different biological activity |

| 5-Chloro-2-mercaptobenzoxazole | Chlorinated derivative | Exhibits antibacterial properties; differs by halogen substitution |

The unique combination of functional groups in 2-MBC enhances its selectivity towards specific biological targets compared to structurally similar compounds .

Mécanisme D'action

The mechanism of action of 2-Mercaptobenzooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and proton. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-mercaptobenzooxazole-5-carboxylic acid and its analogs:

Key Observations:

Core Heterocycle Differences :

- Benzooxazole vs. Benzimidazole : The benzooxazole core contains one oxygen and one nitrogen atom, whereas benzimidazole has two nitrogen atoms. This difference alters electronic properties, with benzimidazole derivatives exhibiting stronger aromaticity and basicity .

- Thiazole vs. Oxazole : Thiazole (sulfur and nitrogen) lacks the fused benzene ring present in benzooxazole, reducing its thermal stability but increasing reactivity in vulcanization processes .

Functional Group Positioning: The carboxylic acid group at the 5-position in the target compound and its benzimidazole analog enhances water solubility and metal-binding capacity compared to non-carboxylated analogs like 2-mercaptothiazole . Methyl and amino substituents in isoxazole and benzothiophene derivatives modify steric and electronic profiles, influencing their applications in drug synthesis .

Physicochemical and Application-Based Comparisons

Acidity and Solubility:

- The carboxylic acid group in this compound increases its acidity (pKa ~2-3) compared to non-carboxylated analogs like 2-mercaptothiazole (pKa ~6-7). This makes it more soluble in polar solvents .

- Benzimidazole analogs exhibit slightly lower molecular weights (194.21 g/mol vs.

Thermal Stability:

- Benzooxazole derivatives generally demonstrate higher thermal stability (>200°C) than thiazoles or isoxazoles due to their fused aromatic structure .

Research Findings and Trends

- Coordination Chemistry : Studies suggest that the carboxylic acid group in benzooxazole derivatives enhances their ability to form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are explored in catalysis and materials science .

- Biological Activity: Benzimidazole analogs show pronounced antimicrobial and anticancer activity due to their ability to intercalate DNA, a property less explored in benzooxazole derivatives .

Activité Biologique

2-Mercaptobenzooxazole-5-carboxylic acid (MBCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MBCA, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzothiazole scaffold with a carboxylic acid and a thiol group. The synthesis of MBCA typically involves the reaction of 2-mercaptobenzoxazole with suitable carboxylic acid derivatives. Various synthetic routes have been optimized to enhance yield and purity, which are crucial for biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of MBCA and its derivatives. For instance, compounds derived from MBCA were tested against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC50 value as low as 2.14 µM against MDA-MB-231 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin and sunitinib .

Table 1: Antitumor Activity of MBCA Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6b | HepG2 | 6.83 |

| 6b | MCF-7 | 3.64 |

| 6b | MDA-MB-231 | 2.14 |

| 6b | HeLa | 5.18 |

The mechanism of action for these derivatives includes induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase, as evidenced by increased expression of pro-apoptotic genes such as Bax and downregulation of Bcl-2 .

Antimicrobial Activity

MBCA has also been explored for its antimicrobial properties . Research indicates that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. For example, one study reported that specific derivatives showed promising results in agar diffusion assays, highlighting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of MBCA Derivatives

| Compound | Microbial Strain | Activity Level |

|---|---|---|

| VIa | Staphylococcus aureus | Moderate |

| VId | Escherichia coli | Promising |

| VIb | Pseudomonas aeruginosa | Moderate |

| VIe | Klebsiella pneumoniae | Poor |

Enzyme Inhibition

MBCA has been identified as a selective inhibitor of several enzymes, including carbonic anhydrases (CAs). Studies have shown that MBCA exhibits strong inhibitory effects on tumor-associated isoforms such as hCA IX and hCA XII, which are implicated in cancer progression . The selectivity index for these isoforms suggests potential for developing targeted therapies.

Table 3: Inhibition Potency of MBCA on Carbonic Anhydrases

| Compound | hCA I (μM) | hCA II (μM) | hCA IX (μM) | hCA XII (μM) |

|---|---|---|---|---|

| MBCA | 88.4 | 0.97 | 20.7 | 1.9 |

Case Studies

- Antitumor Efficacy in Vivo : A study involving the administration of MBCA derivatives to mice bearing Ehrlich ascites tumors demonstrated significant tumor growth inhibition compared to control groups. The compounds were administered intraperitoneally at varying doses, revealing dose-dependent antitumor effects .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between MBCA derivatives and target proteins involved in apoptosis pathways, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Mercaptobenzooxazole-5-carboxylic acid, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via cyclization of 2-aminophenol derivatives with mercapto-containing carboxylic acids. Key steps include:

- Catalyst Selection : Nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol may reduce side reactions .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques :

- FT-IR : Confirm the presence of -SH (2500–2600 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups.

- NMR : H NMR should show aromatic protons (δ 7.0–8.5 ppm) and a carboxylic acid proton (δ ~12 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₉H₇NO₃S: 209.02) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact with the mercapto group (-SH), which can cause irritation .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence cyclization kinetics in synthesizing this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating cyclization. Ethanol’s lower polarity may slow the reaction but reduce side-product formation .

- Catalyst Comparison : Nano-ZnO provides a high surface area for acid-catalyzed cyclization, while MTAMO offers Brønsted acidity for proton transfer, improving regioselectivity .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FT-IR to determine rate constants under varying conditions .

Q. What computational methods can resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts and compare with experimental data. For example, B3LYP/6-311+G(d,p) predicts aromatic proton shifts within ±0.3 ppm of observed values .

- Docking Studies : If biological activity is inconsistent with expectations, molecular docking (AutoDock Vina) can assess binding affinity to target proteins (e.g., enzymes inhibited by benzoxazole derivatives) .

Q. What strategies mitigate oxidative degradation of the mercapto group during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 1% (w/w) ascorbic acid or EDTA to chelate metal ions that catalyze oxidation .

- Quality Control : Periodically test purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect disulfide byproducts .

Q. How can researchers design derivatives of this compound to enhance bioactivity while retaining solubility?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to improve antimicrobial activity.

- Solubility Optimization : Attach polar substituents (e.g., -OH, -NH₂) at position 3 or 7 to increase aqueous solubility without disrupting the benzoxazole core .

- SAR Studies : Use parallel synthesis to generate a library of derivatives and correlate substituents with bioactivity (e.g., IC₅₀ values against bacterial strains) .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using CLSI/MIC protocols against reference strains (e.g., E. coli ATCC 25922) to control for variability in prior studies .

- Synergistic Effects : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating interactions that might explain discrepancies .

Q. What analytical techniques differentiate between tautomeric forms of this compound in solution?

- Methodological Answer :

Propriétés

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDWCNTMFYFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355946 | |

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7341-98-2 | |

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.